1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a triazole precursorThis reaction is highly efficient and regioselective, producing the desired triazole ring with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high efficiency and yield. Purification processes such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Triazolium salts.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole derivative with similar coordination chemistry properties.
1,2,3-Triazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is unique due to its specific structure, which combines the triazole ring with a pyrrolidine moiety. This unique combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N5O |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H11N5O/c8-6(13)5-2-1-3-12(5)7-9-4-10-11-7/h4-5H,1-3H2,(H2,8,13)(H,9,10,11) |
InChI Key |
XSHURFQOLKHXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=NN2)C(=O)N |
Origin of Product |
United States |
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